2-Methoxybenzaldehyde semicarbazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5346-30-5 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[(E)-(2-methoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c1-14-8-5-3-2-4-7(8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13)/b11-6+ |
InChI Key |
DHWJIVYXNUCLPX-IZZDOVSWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)N |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization
Synthesis of 2-Methoxybenzaldehyde (B41997) Semicarbazone Ligand
The synthesis of the 2-Methoxybenzaldehyde semicarbazone ligand is typically achieved through a straightforward condensation reaction. This method involves reacting 2-methoxybenzaldehyde with semicarbazide (B1199961), often in the form of semicarbazide hydrochloride. researchgate.netgeneseo.edu The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or a mixture of a green solvent like ethyl lactate (B86563) and water, and may be heated under reflux to ensure completion. geneseo.edusemanticscholar.org The addition of a mild base, such as sodium acetate, can be used to neutralize the hydrochloride and facilitate the reaction. researchgate.net The resulting semicarbazone product, which is often a solid, can then be isolated by filtration, washed, and purified by recrystallization. geneseo.edusemanticscholar.org
The general reaction scheme involves the nucleophilic attack of the primary amine group of semicarbazide on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond of the Schiff base. ijcmas.com
Table 1: Representative Synthetic Conditions for Semicarbazone Ligands
| Aldehyde/Ketone Reactant | Semicarbazide Source | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Substituted Benzaldehydes | Semicarbazide Hydrochloride | Ethyl Lactate:Water (80:20) | Vortex, then crystallization | geneseo.edu |
| 2,3,4-Trimethoxy Benzaldehyde (B42025) | Semicarbazide | Ethanol/Water | Reflux for 4-5 hours at 80°C | semanticscholar.org |
| 2-Hydroxy-3-methoxybenzaldehyde (B140153) | Semicarbazide Hydrochloride | DMF/Ethanol | Slow evaporation at room temp. | researchgate.net |
Synthesis of Metal Coordination Complexes
This compound acts as a chelating ligand, binding to metal ions through its nitrogen and oxygen donor atoms. ijcmas.com This coordination ability allows for the synthesis of a diverse range of metal complexes with varied geometries and properties.
Complexation with Transition Metal Ions
The ligand readily forms complexes with numerous transition metals. The synthesis generally involves reacting the pre-formed ligand with a metal salt (e.g., chloride, nitrate, or sulfate (B86663) salts) in a suitable solvent like ethanol or methanol (B129727). semanticscholar.orgbipublication.com The mixture is often refluxed to drive the reaction to completion, after which the complex can be isolated as a precipitate. semanticscholar.org
Cobalt (Co): Complexes with both Co(II) and Co(III) have been reported. For instance, reacting a related ligand, 2-hydroxy-3-methoxybenzaldehyde semicarbazone, with cobalt(II) chloride yields a [Co(L)₂Cl₂] complex with a proposed octahedral geometry. bipublication.com Similarly, a Co(III) complex was synthesized by the slow interdiffusion of a methanol solution of Co(II) dithionate (B1226804) and a ligand solution in dimethylformamide and chloroform, resulting in a distorted octahedral geometry. nih.gov
Nickel (Ni): Nickel(II) complexes are commonly synthesized. A typical preparation involves reacting the ligand with nickel(II) sulfate, leading to the formation of a [Ni(L)₂(H₂O)₂] complex, indicating an octahedral arrangement where L is 2-hydroxy-3-methoxybenzaldehyde semicarbazone. bipublication.com
Copper (Cu): Copper(II) complexes have been synthesized, often displaying characteristic colors.
Vanadium (V), Dysprosium (Dy), and Erbium (Er): The coordination behavior of the related 2-hydroxy-3-methoxybenzaldehyde semicarbazone with these metals has been investigated, highlighting the ligand's ability to form both mononuclear and binuclear complexes depending on the central metal ion. researchgate.net
Palladium (Pd): Palladium(II) complexes with related thiosemicarbazone ligands have been synthesized from K₂[PdCl₄]. These reactions can sometimes lead to cyclization of the ligand itself, forming a triazole derivative that coordinates to the palladium center. sci-hub.se
Zinc (Zn): Zinc(II) complexes with related salicylaldehyde-based ligands have been prepared, where the ligand coordinates through the phenolate (B1203915) and carbonyl oxygen atoms. researchgate.net
Manganese (Mn): Manganese(II) complexes with semicarbazone ligands derived from pyridine (B92270) aldehydes have been synthesized by reacting the ligand with manganese(II) salts like MnCl₂. The resulting complexes often have the general formula [Mn(L)₂X₂] (where X is Cl⁻ or NO₃⁻) and exhibit a distorted octahedral geometry. ijpsr.com Similarly, binuclear manganese(III) complexes have been formed with related Schiff base ligands. researchgate.net
Chromium (Cr): A chromium complex with a ligand similar to 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone has been structurally characterized, providing a reference for Co-N, Co-O, and Co-S bond distances in analogous cobalt complexes. nih.govresearchgate.net
Ruthenium (Ru): Ruthenium(II) complexes, particularly half-sandwich "piano-stool" structures, have been synthesized using thiosemicarbazone ligands. nih.gov The synthesis often involves reacting a dimeric ruthenium precursor, such as [{RuCl(η⁶-p-cym)}₂(μ-Cl)₂], with the ligand in a suitable solvent like methanol or dichloromethane. nih.govnih.gov
Osmium (Os), Tin (Sn), Platinum (Pt), and Gold (Au): While the fundamental principles of coordination chemistry suggest that this compound could form complexes with these metals, specific synthetic reports for this exact ligand are less common in the surveyed literature. However, general methods for preparing platinum(II) complexes, such as reacting K₂[PtCl₄] with ligands or using aquated platinum species, are well-established for other amine and N-heterocyclic ligands and could be applicable. nih.gov
Table 2: Summary of Synthesized Metal Complexes with Semicarbazone Ligands
| Metal Ion | Ligand Type | Reactants | Stoichiometry | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| Cobalt(II) | 2-hydroxy-3-methoxy Semicarbazone | Ligand, CoCl₂·6H₂O | [Co(L)₂Cl₂] | Octahedral | bipublication.com |
| Nickel(II) | 2-hydroxy-3-methoxy Semicarbazone | Ligand, NiSO₄·6H₂O | [Ni(L)₂(H₂O)₂] | Octahedral | bipublication.com |
| Cobalt(III) | 2-hydroxy-3-methoxy Thiosemicarbazone | Ligand, CoS₂O₆·6H₂O | [Co(L)₂]⁺ | Distorted Octahedral | nih.gov |
| Manganese(II) | Pyridine Semicarbazones | Ligand, MnCl₂ | [Mn(L)₂Cl₂] | Distorted Octahedral | ijpsr.com |
| Ruthenium(II) | Thiosemicarbazones | Ligand, [{RuCl(η⁶-p-cym)}₂(μ-Cl)₂] | [RuCl(η⁶-p-cym)(L)]Cl | "Piano-Stool" | nih.gov |
| Palladium(II) | 3-methoxy-salicylaldehyde Thiosemicarbazone | Ligand, K₂[PdCl₄] | [Pd(L)S'] (S' is cyclized ligand) | Square Planar | sci-hub.se |
Strategies for Modulating Complex Structure and Composition
The final structure and composition of the metal complexes can be intentionally modified through several synthetic strategies:
Varying Metal-to-Ligand Ratio: The stoichiometry of the final complex can be controlled by adjusting the molar ratio of the metal salt and the ligand during synthesis. For example, using a 1:2 metal-to-ligand ratio is common for forming octahedral complexes like [M(L)₂X₂]. semanticscholar.orgbipublication.com
Choice of Metal Ion: The identity of the central metal ion is a primary determinant of the resulting complex's geometry and coordination number. For instance, different metal ions like Dy, Er, Ni, and V, when complexed with 2-hydroxy-3-methoxybenzaldehyde semicarbazone, can lead to varying nuclearities (mononuclear vs. binuclear) and geometries. researchgate.net
Solvent Effects: The solvent system can play a crucial role, not only in dissolving the reactants but also by participating in the coordination sphere. In some crystal structures, solvent molecules like water or dimethylformamide are found coordinated to the metal center or incorporated into the crystal lattice through hydrogen bonding. bipublication.comnih.gov
Anion and Counter-ion Choice: The anion from the metal salt (e.g., Cl⁻, NO₃⁻, SO₄²⁻) can either be a coordinating ligand, directly bonding to the metal, or act as a non-coordinating counter-ion to balance the charge of the complex cation. nih.gov
Mechanistic Insights into Ligand-Metal Coordination Reactions
The formation of metal complexes with this compound is governed by the principles of coordination chemistry. The ligand typically acts as a neutral bidentate chelator, binding through the carbonyl oxygen and the azomethine nitrogen atom. ijcmas.com This chelation forms a stable five-membered ring with the metal center.
The key mechanistic steps involve the donation of electron pairs from the ligand's oxygen and nitrogen atoms to the vacant orbitals of the transition metal ion, forming coordinate covalent bonds. The appearance of new absorption bands in the FT-IR spectra of the complexes at lower frequencies, attributed to M-O and M-N stretching vibrations, confirms this coordination. semanticscholar.org In ligands with additional functional groups, such as a hydroxyl group ortho to the aldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde semicarbazone), the ligand can be deprotonated upon complexation, acting as a monoanionic tridentate O,N,O or O,N,S donor. nih.govresearchgate.net This deprotonation often leads to more stable and robust complex formation.
Electrocyclization and Other Advanced Synthetic Transformations
While this compound is primarily studied for its coordination chemistry, the potential for further synthetic transformations exists.
Electrocyclization is a specific type of pericyclic reaction involving the formation of a sigma bond from a conjugated pi system to create a ring. wikipedia.org These reactions can be initiated thermally or photochemically and proceed with high stereospecificity. uchicago.eduyoutube.com While named reactions like the Nazarov cyclization represent the electrocyclization of divinyl ketones, the direct electrocyclization of this compound itself is not a widely reported transformation in the surveyed literature. wikipedia.org
However, semicarbazones are recognized as valuable synthetic intermediates or building blocks for more complex molecules. geneseo.edu Research into green chemistry has highlighted their synthesis as a key step towards producing more elaborate pharmaceutical compounds. geneseo.edu Furthermore, related thiosemicarbazone ligands have been shown to undergo in-situ cyclization during complexation reactions with metals like palladium, leading to the formation of heterocyclic triazole rings which then coordinate to the metal. sci-hub.se This indicates that the semicarbazone backbone possesses reactivity that can be harnessed for more advanced synthetic transformations under specific conditions.
Structural Characterization and Spectroscopic Analysis
The three-dimensional arrangement of atoms and molecules within a crystal lattice, along with the forces that govern these arrangements, are fundamental to understanding the physical and chemical properties of a compound. This section explores the structural features of 2-Methoxybenzaldehyde (B41997) semicarbazone.
X-ray Crystallographic Studies
Determination of Crystal and Molecular Structures
As of the current body of scientific literature, a definitive single-crystal X-ray diffraction study for 2-Methoxybenzaldehyde semicarbazone has not been reported. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles remains undetermined. While studies on related compounds, such as metal complexes of this compound, have been conducted, the crystallographic data for the free ligand is not available.
Analysis of Intermolecular Interactions
A complete analysis of intermolecular interactions, which would include hydrogen bonding, van der Waals forces, and potentially π-π stacking, is contingent upon the determination of the crystal structure. Without crystallographic data, a detailed and experimentally validated discussion of these specific interactions in the solid state of this compound cannot be provided. Similarly, a Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, has not been performed for this compound due to the absence of the necessary crystallographic information file (CIF).
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of their chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The synthesis and characterization of this compound have been confirmed through various physico-chemical techniques, including FT-IR spectroscopy. ijseas.com The infrared spectrum of the compound displays characteristic absorption bands that are indicative of its molecular structure. The coordination of this compound to metal ions, such as copper(II), has been studied, revealing its bidentate nature. It coordinates through the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group. ijseas.com
Key vibrational frequencies observed in the FT-IR spectrum of this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Carbonyl (C=O) | Stretching | ~1680 | ijseas.com |
| Azomethine (C=N) | Stretching | ~1600 | ijseas.com |
| Amine (N-H) | Bending | ~1560 | ijseas.com |
Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound
Fourier Transform Raman (FT-Raman) Spectroscopy
There are no specific studies available in the reviewed literature that report on the Fourier Transform Raman (FT-Raman) spectrum of this compound. While FT-Raman is a powerful complementary technique to FT-IR for analyzing molecular vibrations, its application to this particular compound has not been documented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
Proton (¹H) NMR spectroscopy of this compound and its derivatives reveals characteristic signals corresponding to the different types of protons within the molecule.
In a typical ¹H NMR spectrum of the parent ligand, the aromatic protons of the methoxy-substituted benzene (B151609) ring appear in the range of δ 6.97–7.83 ppm. researchgate.net The four non-equivalent aromatic protons can sometimes exhibit overlapping signals, appearing as a complex multiplet. nmrwiki.org For instance, in some spectra, two of the aromatic protons may accidentally have very similar chemical shifts, such as at 6.94 ppm, which might require higher resolution instrumentation or a change in solvent to resolve. nmrwiki.org
The methoxy (B1213986) group (-OCH₃) protons characteristically present as a sharp singlet, typically observed around δ 3.8-3.9 ppm. researchgate.netchemicalbook.comchemicalbook.com The aldehydic proton (CH=N) signal is also a singlet and appears further downfield, generally in the region of δ 9.5-9.9 ppm. pdx.edu The amine (-NH₂) and amide (-NH) protons of the semicarbazone moiety are also observable, though their chemical shifts can be variable due to factors like solvent and concentration. pdx.edu The imine proton (-CH=N) signal is a key indicator of the semicarbazone formation.
Upon complexation with metal ions, shifts in the positions of these signals can occur, providing evidence of coordination. For example, in some organotin(IV) complexes, the signals for the aromatic and methoxy protons may shift, and the NH and NH₂ protons of the free ligand may remain at the same position, indicating non-involvement in coordination. researchgate.net
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 2-Methoxybenzaldehyde and Related Compounds
| Compound | Aromatic Protons | Methoxy Protons (-OCH₃) | Aldehydic/Iminic Proton (CH=N/C=O) | Amine/Amide Protons (NH/NH₂) | Solvent | Reference |
| 2-Methoxybenzaldehyde | 6.97 - 7.83 | 3.88 | 10.445 | - | CDCl₃ | researchgate.netchemicalbook.com |
| 2-Methoxybenzaldehyde | 6.88 - 7.09, 7.51, 7.79 | 3.884 | 10.445 | - | CDCl₃ | chemicalbook.com |
| 2,3-Dimethoxybenzaldehyde | 7.10, 7.15, 7.40 | 3.907, 3.988 | 10.43 | - | CDCl₃ | chemicalbook.com |
| 2-Hydroxy-4-methoxybenzaldehyde | - | - | - | - | - | chemicalbook.com |
| 2-Hydroxy-5-methoxybenzaldehyde | 6.92, 6.98, 7.15 | 3.806 | 9.84 | 10.63 (OH) | CDCl₃ | chemicalbook.com |
Note: The table is interactive. You can sort and filter the data by clicking on the column headers.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom. oregonstate.edu
For 2-Methoxybenzaldehyde, the carbonyl carbon of the aldehyde group (HC=O) resonates significantly downfield, typically around δ 189.78 ppm. researchgate.net The aromatic carbons appear in the δ 111.65–161.85 ppm region. researchgate.net The carbon of the methoxy group (-OCH₃) is found further upfield, at approximately δ 55.63 ppm. researchgate.net The specific chemical shifts of the aromatic carbons can be influenced by the positions of the substituents on the ring. oregonstate.edu
In organotin(IV) complexes of related semicarbazones, the ¹³C NMR spectra confirm the coordination of the ligand to the metal center, with shifts observed for the carbons involved in bonding. ias.ac.inunimas.my
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for 2-Methoxybenzaldehyde and Related Compounds
| Compound | Carbonyl/Iminic Carbon (C=O/C=N) | Aromatic Carbons | Methoxy Carbon (-OCH₃) | Solvent | Reference |
| 2-Methoxybenzaldehyde | 189.78 | 111.65-161.85 | 55.63 | CDCl₃ | researchgate.net |
| 2-Methoxybenzaldehyde | 193.0 | 112.9, 121.0, 122.5, 130.3, 137.6, 159.8 | 55.4 | DMSO-d₆ | rsc.org |
| 2,4-Dimethoxybenzaldehyde | - | - | - | - | chemicalbook.com |
| 2-Hydroxy-5-methoxybenzaldehyde | - | - | - | CDCl₃ | chemicalbook.com |
Note: The table is interactive. You can sort and filter the data by clicking on the column headers.
For metal complexes of this compound, NMR spectroscopy of the metal nucleus, when applicable, provides direct evidence of the coordination environment. In the case of organotin(IV) complexes, ¹¹⁹Sn NMR is a powerful tool. researchgate.net The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. unimas.my
For instance, ¹¹⁹Sn NMR signals in the range of -170.10 to -188.94 ppm are indicative of a five-coordinate environment around the tin atom in some organotin(IV) thiosemicarbazone complexes. unimas.my For other organotin(IV) complexes with related ligands, these shifts can provide insight into the geometry, which is often a distorted trigonal bipyramidal or square pyramidal structure. ias.ac.innih.gov The presence of a single resonance in the ¹¹⁹Sn NMR spectrum typically suggests the existence of a single chemical species in solution. unimas.my
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound typically exhibits absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the C=N and C=O chromophores of the semicarbazone moiety are responsible for these absorptions. semanticscholar.org In related thiosemicarbazone ligands, absorption bands are often observed in the UV region. unimas.my
Upon complexation with a metal ion, the electronic spectrum can change significantly. New absorption bands may appear, often in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. unimas.my For example, in some organotin(IV) complexes, a new absorption band in the 404–416 nm range is assigned to an LMCT transition. unimas.my For d-block metal complexes, such as those with copper(II), d-d transitions may also be observed, which provide information about the geometry of the complex. mdpi.com
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique used to study chemical species that have one or more unpaired electrons. This makes it particularly useful for characterizing complexes of paramagnetic metal ions, such as copper(II). mdpi.com
The EPR spectra of copper(II) complexes of ligands related to this compound can provide valuable information about the electronic ground state and the geometry of the copper center. mdpi.com The g-values (g_parallel and g_perpendicular) obtained from the spectra can distinguish between different geometries. For instance, in some copper(II) complexes, g_parallel > g_perpendicular > 2.0023 is consistent with a d(x²-y²) ground state, often found in square planar or octahedral geometries. mdpi.com A single broad signal can be indicative of a tetrahedral geometry. mdpi.com
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. semanticscholar.orgbipublication.com For example, a related compound, 2,3,4-trimethoxy benzaldehyde (B42025) semicarbazone, shows a molecular ion peak at m/z = 253.29 amu. semanticscholar.org The fragmentation pattern can reveal the loss of specific groups, such as HNCO, NH₂CONH₂, or NH₂CONH, which is characteristic of semicarbazones. rsc.org
In the mass spectra of metal complexes, the molecular ion peak will correspond to the weight of the entire complex, confirming its formation. semanticscholar.orgbipublication.com For instance, a Co(II) complex of 2-hydroxy-3-methoxy benzaldehyde semicarbazone shows a molecular ion peak at m/z 552.23 amu. bipublication.com Electrospray ionization (ESI) is a soft ionization technique often used for the analysis of metal complexes, as it can minimize fragmentation and allow for the observation of the intact molecular ion. uvic.casigmaaldrich.com
Thermal Decomposition Analysis (TG-DTG)
The thermal decomposition of semicarbazones typically proceeds in distinct stages. akjournals.com For 5-nitro-2-furaldehyde (B57684) semicarbazone, a significant and rapid thermal decomposition occurs at a peak temperature of 516.5 K (243.35 °C). This event corresponds to a substantial weight loss of approximately 67%. akjournals.com This primary decomposition is attributed to the cleavage of the side chain from the aromatic ring, specifically the C-C bond and the C-N bond of the azomethine group, as well as the loss of other substituents. akjournals.com
Following this initial major decomposition, further degradation of the molecule occurs at higher temperatures. For the nitro-substituted analogue, additional endothermic and exothermic processes are observed between 763 K (489.85 °C) and 1113 K (839.85 °C), which are associated with the breakdown of the remaining molecular structure. akjournals.com The initial decomposition temperature is a key indicator of the compound's thermal stability. akjournals.com
The data from a representative semicarbazone, 5-nitro-2-furaldehyde semicarbazone, is presented below to illustrate a typical thermal decomposition profile.
Table 1: Thermal Decomposition Data for an Analogous Semicarbazone Derivative
| Compound Name | Peak Decomposition Temperature (DTG) | Weight Loss (%) | Decomposition Stage |
|---|---|---|---|
| 5-Nitro-2-furaldehyde semicarbazone | 516.5 K (243.35 °C) | ~67% | Primary Decomposition |
| 5-Nitro-2-furaldehyde semicarbazone | 763 K - 1113 K (489.85 °C - 839.85 °C) | N/A | Further Destruction |
Data sourced from a study on 5-nitro-2-furaldehyde semicarbazone and is intended to be illustrative of semicarbazone thermal behavior. akjournals.com
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. The electrochemical behavior of semicarbazones has been studied, revealing insights into their reaction mechanisms at an electrode surface.
Studies on compounds like 4-tertbutylcyclohexanone semicarbazone show that the reduction process is typically irreversible and diffusion-controlled. researchgate.net The irreversibility suggests that the electron transfer is followed by a rapid chemical reaction, preventing the reverse oxidation from occurring. The process being diffusion-controlled indicates that the rate of the reaction is governed by the transport of the analyte to the electrode surface.
The electrochemical process often involves the reduction of the imine group (-C=N-). researchgate.net A proposed mechanism for the electrooxidation of some semicarbazones suggests a cyclization reaction to form oxadiazole derivatives. researchgate.net The specific potentials at which these redox events occur are dependent on the molecular structure, the solvent system, and the pH of the medium. researchgate.net
Kinetic parameters such as the charge transfer coefficient (αn), the diffusion coefficient (D₀), and the heterogeneous rate constant (k°f,h) can be calculated from cyclic voltammetry measurements to quantitatively describe the electrochemical process. researchgate.net
The following table summarizes the key electrochemical characteristics observed for a representative semicarbazone derivative, which can be considered analogous to the expected behavior of this compound.
Table 2: Electrochemical Characteristics of an Analogous Semicarbazone Derivative
| Compound Name | Electrochemical Process | Key Characteristics |
|---|---|---|
| 4-tertbutylcyclohexanone semicarbazone | Reduction | Irreversible, Diffusion-controlled |
| Semicarbazone derivatives | Electrooxidation | Can lead to cyclization products (e.g., 2-amino-1,3,4-oxadiazoles) |
Data sourced from studies on 4-tertbutylcyclohexanone semicarbazone and other semicarbazone derivatives. researchgate.netresearchgate.net
Coordination Chemistry and Ligand Properties
Ligand Denticity and Binding Modes
The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. 2-Methoxybenzaldehyde (B41997) semicarbazone exhibits variable denticity, allowing it to form stable complexes with a range of metal ions.
Monodentate, Bidentate, Tridentate, and Tetradentate Coordination
2-Methoxybenzaldehyde semicarbazone can act as a monodentate, bidentate, tridentate, or even a tetradentate ligand. As a bidentate ligand, it typically coordinates through the azomethine nitrogen and the oxygen atom. ijcmas.com In some instances, it behaves as a neutral tridentate species, coordinating through the azomethine nitrogen, and both the oxygen and hydroxyl groups. ijcmas.com The versatility extends to tetradentate coordination, where the phenoxo oxygen atoms of the ligand can act as a bridge between two metal ions. mdpi.com
Donor Atom Preferences (Oxygen, Nitrogen, Sulfur)
The primary donor atoms in this compound are oxygen and nitrogen. ijcmas.comsemanticscholar.org Coordination typically occurs through the azomethine nitrogen and the carbonyl oxygen. ijcmas.com In complexes with thiosemicarbazone derivatives of similar benzaldehyde (B42025) structures, coordination also involves the thione sulfur atom, in addition to the imine nitrogen and phenoxo oxygen. nih.gov This results in an S2N2O2 coordination sphere around the metal ion. nih.gov
Geometrical Elucidation of Metal Complexes
The coordination of this compound and its derivatives to metal ions results in various geometries, which are determined by the coordination number of the central metal ion and the nature of the ligand itself.
Octahedral Geometries
Octahedral geometry is a common coordination geometry for metal complexes of semicarbazones. ijcmas.comsemanticscholar.orgresearchgate.net For instance, cobalt(III) complexes with 2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone, a related ligand, exhibit a moderately distorted octahedral geometry. nih.gov In these complexes, the Co(III) ion is coordinated by two tridentate thiosemicarbazone ligands through the phenoxo oxygen, imine nitrogen, and thione sulfur atoms. nih.gov Similarly, other Schiff base metal complexes have also been reported to possess octahedral structures. researchgate.netnih.gov
Tetragonal Geometries
In certain complexes, a tetragonal geometry is observed. This geometry is a distortion of the octahedral shape and can arise due to the specific electronic configuration of the metal ion and the nature of the ligands. For example, some copper(II) complexes are known to adopt five-coordinated geometries that can be in equilibrium between square pyramidal and trigonal bipyramidal, which can be considered distortions of a tetragonal geometry. nih.gov
Square Pyramidal Geometries
Square pyramidal geometry is another significant coordination mode. researchgate.net This is particularly noted in five-coordinated copper(II) complexes. nih.gov In these structures, the metal center exhibits a distorted and slightly elongated square pyramidal geometry. nih.gov The apical and basal positions can be occupied by different donor atoms from the ligands, leading to a variety of bond lengths and angles. nih.gov
Other Coordination Geometries
While octahedral and tetrahedral geometries are common for metal complexes of semicarbazones, this compound and its derivatives can also adopt other coordination geometries. For instance, a Cobalt(III) complex with the related 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone ligand exhibits a moderately distorted octahedral S₂N₂O₂ geometry. nih.govresearchgate.net In this complex, two tridentate ligands coordinate to the Co(III) ion through the phenoxo oxygen, imine nitrogen, and thione sulfur atoms, resulting in a six-coordinate environment. nih.govresearchgate.net The specific geometry is influenced by factors such as the metal ion, the presence of other ligands, and crystal packing forces.
Metal-Ligand Bond Characterization
The bond lengths and angles within metal complexes of this compound and its analogues provide insight into the coordination environment. In a series of complexes with 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS), the metal-oxygen (M-O) and metal-nitrogen (M-N) bond distances vary depending on the metal ion. mdpi.com For an Er(III) complex, the M-N bond distance is 2.442 Å, while the M-O distances are shorter, ranging from 2.032 to 2.090 Å. mdpi.com A similar trend is observed in Dy(III) complexes. mdpi.com In contrast, a Ni(II) complex displays the shortest M-O and M-N distances among the binuclear complexes studied. mdpi.com Specifically, the Ni-N bond lengths are between 2.069 and 2.080 Å. mdpi.com
For a Co(III) complex with a related thiosemicarbazone ligand, the Co-N, Co-O, and Co-S bond distances are approximately 1.89 Å, 1.92 Å, and 2.22 Å, respectively. nih.gov These Co-O and Co-N distances are noted to be shorter than those in analogous Co(II) complexes with similar semicarbazone ligands, where Co-N is around 2.041 Å and Co-O is 2.056 Å. nih.gov The Co-S bond distances in this Co(III) complex, ranging from 2.2202(19) to 2.2269(17) Å, are comparable to other Co(III) complexes but shorter than those found in Co(II) complexes of a similar ligand. nih.gov
Table 1: Selected Bond Lengths in Metal Complexes of this compound Analogues
| Complex/Metal Ion | Bond Type | Bond Length (Å) |
| Er(III)-HMBS | M-N | 2.442 |
| Er(III)-HMBS | M-O | 2.032 - 2.090 |
| Ni(II)-HMBS | Ni-N | 2.069 - 2.080 |
| Co(III)-thiosemicarbazone | Co-N | 1.89 |
| Co(III)-thiosemicarbazone | Co-O | 1.92 |
| Co(III)-thiosemicarbazone | Co-S | 2.2202 - 2.2269 |
| Co(II)-semicarbazone | Co-N | 2.041 |
| Co(II)-semicarbazone | Co-O | 2.056 |
Data sourced from references nih.govmdpi.com.
Theoretical studies on metal complexes of 2-hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) provide valuable information on the strength and nature of the metal-ligand bonds. mdpi.com In a dioxovanadium(V) complex, the V=O bonds exhibit the highest electron density (0.273 and 0.276 a.u.) and have bond energies of -818.0 and -805.4 kJ mol⁻¹. researchgate.net The interactions with the ligand donor atoms are weaker, with V-O(phenoxo) at -203.4 kJ mol⁻¹, V-O(carbonyl) at -89.3 kJ mol⁻¹, and V-N(hydrazinic) at -65.0 kJ mol⁻¹. researchgate.net
In a binuclear Ni(II)-HMBS complex, the bonds between the nickel ion and the hydrazine (B178648) nitrogen atoms show the highest electron densities (0.106 and 0.089 a.u.) and have a partial covalent character. mdpi.comresearchgate.net The corresponding interatomic bond energies are -279.3 and -193.1 kJ mol⁻¹. mdpi.comresearchgate.net The Ni-O(phenoxo) bonds have electron densities of 0.020 and 0.106 a.u. and bond energies of -22.7 and -251.3 kJ mol⁻¹. mdpi.com The interactions with the carbonyl oxygen atoms are generally the weakest, with bond energies of -31.4 and -194.4 kJ mol⁻¹. mdpi.comresearchgate.net
Table 2: Interatomic Bond Energies and Electron Densities in Metal Complexes of a this compound Analogue
| Complex | Bond | Electron Density (a.u.) | Interatomic Bond Energy (kJ mol⁻¹) |
| V(V)-HMBS | V=O | 0.273, 0.276 | -818.0, -805.4 |
| V(V)-HMBS | V-O(phenoxo) | N/A | -203.4 |
| V(V)-HMBS | V-O(carbonyl) | N/A | -89.3 |
| V(V)-HMBS | V-N(hydrazinic) | N/A | -65.0 |
| Ni(II)-HMBS | Ni-N(hydrazinic) | 0.106, 0.089 | -279.3, -193.1 |
| Ni(II)-HMBS | Ni-O(phenoxo) | 0.020, 0.106 | -22.7, -251.3 |
| Ni(II)-HMBS | Ni-O(carbonyl) | N/A | -31.4, -194.4 |
Data sourced from references mdpi.comresearchgate.net. N/A indicates data not available in the provided sources.
Magnetic Properties of Coordination Compounds
The magnetic properties of coordination compounds of this compound are influenced by the electronic configuration of the central metal ion. For instance, a Co(II) complex of 2,3,4-trimethoxy benzaldehyde semicarbazone was found to have a magnetic moment of 4.10 B.M., which is indicative of a tetrahedral geometry. semanticscholar.org Generally, the magnetic susceptibility data for paramagnetic complexes, such as those with Co(II) and Ni(II), can help in determining the geometry of the complex. researchgate.net For example, many Co(II) complexes in an octahedral environment exhibit paramagnetism. researchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 2-Methoxybenzaldehyde (B41997) semicarbazone. It offers a favorable balance between computational cost and accuracy, making it well-suited for a range of molecular property predictions.
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. For molecules with flexible bonds, such as the semicarbazone side chain, this process is crucial for identifying the most stable three-dimensional structure. DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the equilibrium geometry by minimizing the forces on each atom mdpi.com. For similar molecules, it has been shown that the most stable conformer often features a cisE geometrical configuration researchgate.net.
Once the geometry is optimized, the electronic structure can be analyzed. This includes the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. For analogous semicarbazone derivatives, studies have shown that charge transfer can occur within the molecule, and the Molecular Electrostatic Potential (MEP) surface can identify chemically reactive sites, such as regions susceptible to electrophilic or nucleophilic attack mdpi.com.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Semicarbazone Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: Data is illustrative and based on typical values for similar aromatic semicarbazones.
DFT calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the infrared (IR) and Raman active modes of the molecule. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using a scaling factor. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups like C=O, N-H, and the aromatic ring mdpi.com. For the related 2-methoxybenzaldehyde, detailed vibrational assignments have been performed using periodic DFT calculations, showing excellent agreement with experimental spectra mdpi.comnih.gov.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT methods are widely used for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) nih.gov. The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), and compared with experimental spectra. This comparison is a powerful method for confirming the molecular structure in solution. The accuracy of these predictions depends heavily on the chosen functional and basis set nih.govnih.gov.
Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for 2-Methoxybenzaldehyde Moiety
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O | 190.1 | 189.8 |
| C-OCH₃ | 162.2 | 161.9 |
| C (aromatic) | 112.0 - 136.0 | 111.7 - 135.9 |
| -OCH₃ | 56.0 | 55.6 |
Note: Data is based on published values for 2-methoxybenzaldehyde and serves as a reference for the corresponding part of the 2-Methoxybenzaldehyde semicarbazone molecule researchgate.net.
The reliability of DFT results is contingent upon the choice of the exchange-correlation functional and the basis set. For molecules like semicarbazones, hybrid functionals such as B3LYP are popular due to their proven track record in accurately predicting geometries and vibrational frequencies for organic compounds mdpi.comresearchgate.net.
Basis sets of the Pople type, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed. The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing systems with lone pairs and potential hydrogen bonding, which are characteristic features of semicarbazones.
Studies on similar molecules, such as benzaldehyde (B42025) thiosemicarbazone, have systematically evaluated different computational methods. For instance, comparisons between semi-empirical (AM1, PM3, MNDO) and ab-initio/DFT methods (STO-3G, 3-21G, 6-31G) have been performed to assess their performance in reproducing experimental bond lengths and angles materialsciencejournal.org. Such evaluations are vital for selecting the most appropriate and cost-effective computational approach for the system under investigation.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density distribution in a molecule. It allows for the identification and characterization of chemical bonds and other interactions, providing a quantitative description of the bonding nature.
QTAIM analysis begins with the electron density (ρ(r)), a scalar field that can be calculated using DFT. The topology of this field is analyzed to find critical points where the gradient of the electron density is zero. Of particular importance are the Bond Critical Points (BCPs), which are located along the path of maximum electron density between two bonded atoms (the bond path).
The properties of the electron density at the BCP, such as its magnitude (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), provide quantitative information about the nature of the interaction.
A high value of ρ(r)bcp is indicative of a strong covalent bond.
The sign of the Laplacian indicates the nature of the interaction: ∇²ρ(r)bcp < 0 for shared-shell (covalent) interactions, and ∇²ρ(r)bcp > 0 for closed-shell (ionic, hydrogen bond, van der Waals) interactions.
For molecules with potential intramolecular hydrogen bonds, such as between the N-H group and the methoxy (B1213986) oxygen in this compound, QTAIM can unequivocally identify the presence of such an interaction and characterize its strength.
QTAIM provides a robust method for quantifying the strength and nature of both intramolecular and intermolecular interactions. The presence of a bond path and a BCP between two atoms is a necessary and sufficient condition for the existence of an interaction between them.
For this compound, QTAIM can be used to analyze:
Intramolecular Hydrogen Bonds: A potential hydrogen bond exists between the amide proton (N-H) and the imine nitrogen (C=N), which stabilizes the planar conformation of the semicarbazone chain. Another weaker interaction might occur between a side-chain proton and the oxygen of the methoxy group. QTAIM parameters at the corresponding BCPs would quantify the strength of these interactions.
Intermolecular Interactions: In the solid state, molecules of this compound would be packed together via a network of intermolecular interactions. QTAIM analysis of the crystal lattice can identify and characterize intermolecular hydrogen bonds, such as N-H···O=C interactions, which are common in semicarbazones and play a crucial role in stabilizing the crystal structure researchgate.net.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone |
| 2,3,4-trimethoxy benzaldehyde semicarbazone |
| 4-methoxybenzaldehyde |
| Benzaldehyde thiosemicarbazone |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein.
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of various endogenous and exogenous substances, including drugs. biorxiv.orgnih.gov Due to its role as a natural carrier, understanding the interaction between a compound and HSA is essential for predicting its pharmacokinetic properties. biorxiv.org
HSA is a globular protein composed of a single polypeptide chain of 585 amino acids, organized into three homologous domains (I, II, and III). biorxiv.orgnih.gov Each of these domains is further divided into two subdomains, A and B. biorxiv.org The primary binding sites for many heterocyclic and aromatic compounds are located in hydrophobic pockets within subdomains IIA and IIIA, commonly known as Sudlow's site I and Sudlow's site II, respectively. biorxiv.org
Computational modeling of the interaction between ligands and HSA can reveal the specific binding location and the nature of the intermolecular forces involved. For instance, in studies of related carbohydrazone complexes with HSA, molecular docking has indicated a primary binding site within subdomain IIA. rsc.org The modeling for these related compounds showed key interactions with amino acid residues such as Arginine (Arg218) and Lysine (Lys199), which are situated at the entrance of Sudlow's site I. rsc.org Such studies suggest that the binding can alter the secondary and tertiary structure of the HSA protein. rsc.org
A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its target biomolecule. This is often expressed in kcal/mol, where a more negative value indicates a stronger and more stable interaction. Other important predicted parameters include the inhibition constant (Ki), which measures the concentration required to produce half-maximum inhibition. semanticscholar.org
In silico docking simulations can precisely map the interactions within the active site. For this compound binding to HSA, the model would predict interactions such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein's amino acid residues.
Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand and the hydrophobic pockets of the protein binding site.
The following table illustrates the type of data generated from a molecular docking study, showing predicted binding parameters for a ligand interacting with a protein like HSA.
| Parameter | Predicted Value | Unit | Description |
| Binding Affinity | -8.5 to -11.0 | kcal/mol | The free energy change upon binding; more negative values indicate stronger binding. semanticscholar.org |
| Inhibition Constant (Ki) | 5.0 to 60.0 | nM | The concentration of the ligand required to occupy 50% of the binding sites at equilibrium. semanticscholar.org |
| Interacting Residues | Arg218, Lys199 | - | Specific amino acids in the protein's active site that form bonds or have close contact with the ligand. rsc.org |
| Binding Site | Sudlow's Site I (Subdomain IIA) | - | The specific pocket or region on the protein where the ligand binds. biorxiv.orgrsc.org |
This table is illustrative of typical outputs from molecular docking simulations and is based on findings for related compounds and general principles.
Structure-Activity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These models are invaluable in computational chemistry for predicting the activity of novel compounds and for optimizing the structure of a lead compound to enhance its desired properties. nih.gov
A QSAR study for a series of semicarbazone derivatives would involve several steps:
Data Set Generation: A series of analogues of this compound would be synthesized or computationally designed, with systematic variations in their chemical structures (e.g., adding or changing substituents on the aromatic ring).
Descriptor Calculation: For each analogue, a set of numerical values, known as molecular descriptors, are calculated. These can include physicochemical properties (like logP), quantum-chemical parameters (like the energy of the highest occupied molecular orbital, E(HOMO)), and steric parameters. nih.gov
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links the calculated descriptors to the observed or predicted biological activity (e.g., binding affinity to HSA). nih.gov
Model Validation: The predictive power and robustness of the QSAR model are rigorously tested to ensure its reliability. nih.gov
For example, a QSAR model could reveal that adding an electron-withdrawing group at a specific position on the benzaldehyde ring of the semicarbazone increases its binding affinity to a target protein. Such insights guide the rational design of more potent compounds. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can also be employed to analyze how steric and electrostatic fields of the molecules influence their activity. nih.gov
Biological Activities and Mechanistic Pathways in Vitro Studies
Antimicrobial Activity Studies
Research into the antimicrobial effects of methoxybenzaldehyde semicarbazone derivatives indicates a broad spectrum of activity. These compounds, particularly when complexed with metal ions, have demonstrated notable efficacy against various pathogenic microbes.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
While specific data on the antibacterial activity of 2-Methoxybenzaldehyde (B41997) semicarbazone is not detailed in the available literature, extensive studies on its analogues, such as 4-Hydroxy-3-methoxybenzaldehyde semicarbazone and 2-Hydroxy-3-methoxybenzaldehyde (B140153) semicarbazone, show significant antibacterial properties.
For instance, studies on 4-Hydroxy-3-methoxybenzaldehyde semicarbazone and its transition metal complexes have been conducted against a panel of bacteria. The Schiff base itself was reported to be active against four bacterial species: the Gram-positive Bacillus subtilis and Staphylococcus aureus, and the Gram-negative Pseudomonas aeruginosa and Escherichia coli ijcmas.comonlinescientificresearch.com. The activity of these compounds is often measured by the zone of inhibition in disc diffusion assays. The complexation with metal ions like Nickel(II) and Cobalt(II) was found to modulate this activity, with some complexes showing partial activity where the parent compound was fully active ijcmas.comonlinescientificresearch.com.
Similarly, metal complexes of 2-hydroxy-3-methoxybenzaldehyde semicarbazone have been confirmed to be biologically active, with studies indicating that their activity is enhanced upon complexation bipublication.com.
Table 1: Antibacterial Activity of 4-Hydroxy-3-methoxybenzaldehyde semicarbazone and its Metal Complexes (Zone of Inhibition in mm)
| Compound | Bacillus subtilis | Pseudomonas aeruginosa | Staphylococcus aureus | Escherichia coli |
|---|---|---|---|---|
| 4-Hydroxy-3-methoxybenzaldehyde semicarbazone | Active | Active | Active | Active |
| Nickel (II) complex | Partially Active | Active | Partially Active | Partially Active |
| Cobalt (II) complex | Inactive | Inactive | Partially Active | Inactive |
Source: Based on data from scientific studies ijcmas.comonlinescientificresearch.com. Key: <9mm zone was considered as inactive; 9-12mm as partially active; while 13-18mm as active onlinescientificresearch.com.
Antifungal Efficacy
The antifungal potential of 2-Methoxybenzaldehyde semicarbazone has not been specifically documented. However, research on its analogues demonstrates notable efficacy against fungal pathogens. Studies on 4-Hydroxy-3-methoxybenzaldehyde semicarbazone and its metal complexes were carried out against the fungus Candida albicans ijcmas.comonlinescientificresearch.com. The parent Schiff base was found to be active, while its Nickel(II) and Cobalt(II) complexes showed partial activity against this fungal strain ijcmas.comonlinescientificresearch.com. This suggests that the core structure of methoxybenzaldehyde semicarbazone is effective against certain fungi, although activity can be altered by structural modifications and metal coordination.
Table 2: Antifungal Activity of 4-Hydroxy-3-methoxybenzaldehyde semicarbazone and its Metal Complexes (Zone of Inhibition in mm)
| Compound | Candida albicans |
|---|---|
| 4-Hydroxy-3-methoxybenzaldehyde semicarbazone | Active |
| Nickel (II) complex | Partially Active |
| Cobalt (II) complex | Partially Active |
Source: Based on data from scientific studies ijcmas.comonlinescientificresearch.com. Key: <9mm zone was considered as inactive; 9-12mm as partially active; while 13-18mm as active onlinescientificresearch.com.
Mechanistic Basis of Antimicrobial Action
The precise antimicrobial mechanism of this compound is not established. However, research on the broader class of semicarbazones and their metal complexes provides a foundational understanding of their mode of action.
A recurring theme in the study of semicarbazones is the enhancement of their biological activity upon coordination with metal ions bipublication.com. The formation of metal complexes is a critical factor that often leads to more potent antimicrobial agents than the free ligands onlinescientificresearch.combipublication.com. This synergistic effect is well-documented for various transition metal complexes of semicarbazone derivatives ijcmas.comonlinescientificresearch.comnih.gov. The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced due to the overlap of the ligand orbital and partial sharing of the positive charge of the metal ion with donor groups. This process enhances the delocalization of π-electrons across the entire chelate ring, which in turn increases the lipophilicity of the complex.
The biological action of these compounds is significantly influenced by their ability to cross microbial cell membranes. The lipophilicity of a compound is a key determinant of its cellular uptake bipublication.com. It is reported that the biological properties of semicarbazones are often directly related to their coordination with metal ions, which modifies their lipophilicity and, consequently, controls the rate of entry into the cell bipublication.com. An increase in lipophilicity, as seen in metal complexes, facilitates the penetration of the compound through the lipid bilayer of the microbial cell membrane, allowing it to reach intracellular targets more effectively.
While there is no specific information on the role of this compound in mitigating microbial resistance, the coordination with metal ions has been generally shown to be a strategy to enhance biological efficacy, which includes overcoming drug resistance mdpi.com. Metalloantibiotics are considered a valuable resource in addressing the challenge of antibiotic resistance nih.govunibo.it. By having a different mode of action compared to conventional antibiotics, these metal complexes may be effective against resistant strains.
Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to generate a detailed article on the in vitro biological activities and mechanistic pathways of This compound that would align with the requested outline.
The search for research findings specific to "this compound" (also known as o-Anisaldehyde semicarbazone) did not yield studies detailing its antiproliferative activity against diverse cancer cell lines or its specific molecular mechanisms of action, such as enzyme inhibition, DNA interactions, apoptosis induction, or cell cycle arrest.
While the broader class of compounds known as semicarbazones and their derivatives have been investigated for their potential anticancer properties, the specific data for the 2-methoxy substituted variant is not present in the available search results. Research has been published on related but structurally distinct compounds, such as salicylaldehyde semicarbazones (containing a hydroxyl group) and other phenyl-bearing semicarbazones, which have shown activities like cytotoxicity and the induction of apoptosis. However, these findings cannot be attributed to this compound without direct experimental evidence.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specific outline for the compound "this compound" at this time.
Antiproliferative and Cytotoxic Activity Studies
Molecular Mechanisms of Antiproliferative Effects
Generation of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, the overproduction of ROS can lead to oxidative stress, a condition implicated in various pathological processes such as aging and inflammation ijpsdronline.com. While certain compounds with a 2-methoxy chemical moiety, like 2-methoxyestradiol, have been shown to induce apoptosis in cancer cells through the generation of ROS, specific studies detailing the direct role of this compound in ROS generation are not extensively documented in the available research nih.gov. The metabolic reactions in living systems constantly produce harmful free radicals, and it is known that up to 5% of inhaled oxygen may be converted to ROS ijpsdronline.com. Further investigation is required to fully elucidate the capacity of this compound to induce or modulate the production of these reactive species within a cellular environment.
Targeting Specific Receptors and Signaling Pathways
The precise molecular targets and signaling pathways modulated by this compound are not yet fully characterized. The biological activity of many therapeutic agents is contingent upon their ability to bind to specific cellular receptors and influence downstream signaling cascades. While related compounds such as thiosemicarbazones have been investigated for their interaction with various receptors, dedicated studies to identify the specific receptor affinities and subsequent pathway modulation for this compound are necessary to understand its complete mechanism of action.
Antioxidant Activity Studies
The antioxidant potential of semicarbazone derivatives has been a subject of considerable scientific interest. These compounds are evaluated for their ability to neutralize harmful free radicals, which are key contributors to oxidative stress ijpsdronline.com.
In Vitro Radical Scavenging Assays
The antioxidant capacity of this compound and related compounds is commonly evaluated using in vitro radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it bio-conferences.org.
One of the most widely used methods is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay mdpi.com. DPPH is a stable free radical that exhibits a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it is converted to a colorless or pale yellow molecule nih.gov. A decrease in the absorbance of the DPPH solution, measured spectrophotometrically, indicates a higher free radical scavenging activity ijpsdronline.com. The radical-scavenging activity is calculated as a percentage of DPPH inhibition nih.gov.
Another common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay mdpi.comnih.gov. The pre-generated ABTS radical cation (ABTS•+) is blue-green, and its scavenging by an antioxidant leads to a loss of color, which is also measured spectrophotometrically mdpi.comnih.gov.
Studies on various semicarbazone derivatives have demonstrated their potential as potent antioxidants. For instance, research on chalconesemicarbazones revealed that substitutions on the aromatic rings, such as methoxy (B1213986) and hydroxyl groups, significantly enhance radical scavenging activity ijpsdronline.comscribd.com. Specifically, the presence of a methoxy group in the aldehydic moiety was found to contribute to the high antioxidant activity of the most active compound in one study ijpsdronline.com.
Table 1: DPPH Radical Scavenging Activity of Selected Chalconesemicarbazone Derivatives
| Compound | Concentration (µg/ml) | Absorbance (517 nm) | % Inhibition (Calculated) |
| Control | - | 0.853 | 0.00% |
| Ascorbic Acid (Standard) | 100 | 0.329 | 61.43% |
| Compound 6 | 100 | 0.366 | 57.09% |
| Compound 11 | 100 | 0.326 | 61.78% |
| Compound 13 | 100 | 0.281 | 67.06% |
| Compound 21 | 100 | 0.298 | 65.06% |
| Compound 23 | 100 | 0.253 | 70.34% |
This table is based on data for related chalconesemicarbazone compounds to illustrate typical findings in DPPH assays. The percentage of inhibition is calculated based on the control. Data sourced from the International Journal of Pharmaceutical Sciences and Drug Research ijpsdronline.com.
Mechanisms of Antioxidant Action
The antioxidant action of semicarbazones is closely linked to their chemical structure bio-conferences.org. The semicarbazone moiety itself is considered an electron-withdrawing group that exhibits antioxidant properties ijpsdronline.commdpi.com. The primary mechanism by which these compounds exert their antioxidant effect is through free radical scavenging, which typically involves hydrogen atom transfer (HAT) bio-conferences.org.
The presence of specific substituent groups on the aromatic ring structure plays a crucial role in enhancing this activity. Electron-donating groups, such as the methoxy group (–OCH₃) present in this compound, can increase the molecule's capacity to donate a hydrogen atom or delocalize an electron to stabilize a free radical ijpsdronline.combio-conferences.org. This electron delocalization capacity is a key factor in the radical scavenging ability of these derivatives bio-conferences.org. Favorable substitutions are known to increase the free radical scavenging effect of the parent semicarbazone structure ijpsdronline.commdpi.com.
Other Biologically Relevant Activities (Exploratory)
Antiviral Potency Investigations
The exploration of semicarbazones and their derivatives for various pharmacological activities includes investigations into their potential as antiviral agents. The broad biological activity of this class of compounds suggests that they may interfere with viral replication or entry processes. However, specific in vitro studies detailing the antiviral potency and spectrum of activity for this compound are not extensively covered in the current scientific literature. Further focused research is needed to determine if this compound possesses clinically relevant antiviral properties against specific viral pathogens.
Antimalarial and Antitrypanosomal Properties of this compound
Extensive searches of scientific literature and research databases did not yield any specific in vitro studies on the antimalarial or antitrypanosomal activities of this compound. Consequently, there is no available data to report on its efficacy, inhibitory concentrations (such as IC₅₀ values), or mechanistic pathways against Plasmodium or Trypanosoma species.
While research exists for other substituted benzaldehyde (B42025) semicarbazones and their derivatives, the strict focus of this article on this compound precludes the inclusion of data from related but distinct chemical entities. Therefore, the biological activities of this specific compound in the context of malarial and trypanosomal infections remain uninvestigated in the publicly accessible scientific domain.
Further research would be necessary to determine if this compound possesses any potential as an antimalarial or antitrypanosomal agent.
Advanced Material Science and Catalytic Applications
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for technologies like optical communications and signal processing. The NLO effect in organic molecules often arises from highly delocalized π-electron systems, which can be enhanced by the presence of electron donor and acceptor groups. researchgate.net Semicarbazones, with their conjugated systems, are a class of compounds investigated for these properties.
Second-harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. weizmann.ac.il
While specific SHG efficiency data for 2-Methoxybenzaldehyde (B41997) semicarbazone is not extensively published, research on analogous compounds provides insight into its potential. For instance, organic crystals like 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine have been successfully grown and shown to exhibit SHG properties when tested with the Kurtz powder technique using an Nd:YAG laser. researchgate.net The SHG efficiency of such materials is often compared to that of a standard inorganic crystal like Potassium Dihydrogen Phosphate (KDP). The presence of delocalized π-electrons and potential for non-centrosymmetric packing makes 2-methoxybenzaldehyde semicarbazone a compound of interest for SHG applications. researchgate.net
Table 1: Illustrative SHG Efficiency for Analogous Organic NLO Crystals
| Compound | SHG Efficiency (vs. KDP) | Characterization Method |
| Guanidinium (B1211019) 4-aminobenzoate (B8803810) (Analogous Organic Crystal) | ~1.5 times KDP | Kurtz Powder Technique |
| 2-cyclooctylamino-5-nitropyridine (COANP) (Analogous NLO Crystal) | High efficiency reported | Angle Tuning Phase Matching |
This table presents data for analogous compounds to illustrate the NLO potential of this class of organic materials.
A key requirement for NLO materials is optical transparency in the relevant wavelength range. The material must be transparent to both the fundamental and the second-harmonic light to be practical for frequency conversion applications. The optical transparency is typically assessed using UV-Vis-NIR spectroscopy, which identifies the transmission window of the material. For example, the related organic crystal guanidinium 4-aminobenzoate has a wide transparency range from 200 to 1000 nm, with an optical band gap of 3.73 eV. researchgate.net Similarly, studies on other Schiff bases derived from substituted benzaldehydes investigate their UV-Visible spectra to determine electronic properties and transparency ranges. researchgate.netijcmas.com The methoxy (B1213986) group and semicarbazone moiety in this compound influence its electronic absorption and thus its transparency window.
Catalytic Applications
Schiff bases and their metal complexes are recognized for their significant catalytic activity in various organic transformations. researchgate.net The nitrogen and oxygen donor atoms in this compound make it an excellent ligand for coordinating with transition metal ions, forming stable complexes that can act as catalysts. ijcmas.comnih.gov
Metal complexes of semicarbazones are particularly explored for their role in C-C cross-coupling reactions, a fundamental tool in synthetic chemistry. Dual catalysis systems, often employing palladium and copper, are used to facilitate a wide range of these transformations. researchgate.net While direct catalytic data for this compound complexes in C-C coupling is sparse, the principles are well-established for similar ligand types. Nickel-catalyzed cross-couplings, for instance, are a major area of research where the ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle. mpg.de Ruthenium complexes have also been shown to catalyze the cross-coupling of diols and allylic alcohols through a tandem process. rsc.org It is proposed that a metal complex of this compound could be an effective catalyst in similar reactions, such as Suzuki, Heck, or Sonogashira couplings.
The proposed catalytic mechanism for a C-C cross-coupling reaction mediated by a metal (M) complex of this compound would likely follow a standard catalytic cycle. For a generic Pd-catalyzed Suzuki coupling, the mechanism can be outlined as follows:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), undergoing oxidation to a Pd(II) species.
Transmetalation: The organoboron reagent (R-B(OR)₂) transfers its organic group to the Pd(II) complex, forming an Ar-Pd-R intermediate. This step is typically activated by a base.
Reductive Elimination: The final step involves the elimination of the coupled product (Ar-R) from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The this compound ligand would remain coordinated to the palladium center throughout this process, influencing the stability and reactivity of the intermediate species.
Table 2: Generalized Catalytic Cycle for a Pd-Catalyzed Cross-Coupling Reaction
| Step | Description |
| 1. Oxidative Addition | Pd(0)L₂ + Ar-X → [Ar-Pd(II)(X)L₂] (L = Ligand) |
| 2. Transmetalation | [Ar-Pd(II)(X)L₂] + R-B(OR)₂ + Base → [Ar-Pd(II)(R)L₂] + Base-X + B(OR)₂(OH) |
| 3. Reductive Elimination | [Ar-Pd(II)(R)L₂] → Ar-R + Pd(0)L₂ |
Analytical Chemistry Applications (e.g., Metal Ion Sensing and Quantification)
The ability of this compound to form stable and often colored complexes with various metal ions makes it a promising candidate for applications in analytical chemistry, specifically for metal ion sensing. ijcmas.com The coordination of a metal ion to the semicarbazone ligand typically alters the electronic structure of the molecule, leading to a change in its spectroscopic properties, such as a shift in the UV-Visible absorption maximum or a change in fluorescence intensity. ijcmas.com
This change can be used for the colorimetric or fluorimetric detection and quantification of metal ions. By measuring the change in absorbance or fluorescence at a specific wavelength upon the addition of a metal ion solution, a calibration curve can be constructed to determine the concentration of the unknown metal ion. The selectivity of the ligand for different metal ions can be tuned by modifying its structure. Studies on related thiosemicarbazones have shown their utility as biomarkers and in bioinorganic applications due to their strong chelating ability. nih.gov
Table 3: Hypothetical UV-Vis Absorbance Data for Metal Ion Titration
| Metal Ion Concentration (µM) | Absorbance at λmax (a.u.) |
| 0 | 0.150 |
| 10 | 0.275 |
| 20 | 0.405 |
| 30 | 0.520 |
| 40 | 0.655 |
| 50 | 0.780 |
This table illustrates a hypothetical linear response of absorbance to increasing metal ion concentration, which forms the basis for quantitative analysis.
Perspectives and Future Research Directions
Rational Design of Novel 2-Methoxybenzaldehyde (B41997) Semicarbazone Derivatives
The core structure of 2-Methoxybenzaldehyde semicarbazone offers a scaffold for the rational design of new derivatives with enhanced or targeted properties. By systematically modifying the functional groups on the benzaldehyde (B42025) ring or the semicarbazone moiety, researchers can fine-tune the electronic and steric characteristics of the molecule. This approach, grounded in structure-activity relationship (SAR) studies, aims to optimize the compound for specific applications. rsc.org
Future research will likely focus on:
Introduction of Electron-Withdrawing or -Donating Groups: Altering the electronic properties of the aromatic ring can significantly impact the compound's coordination ability and biological activity.
Modification of the Semicarbazone Moiety: Changes to the terminal nitrogen atom of the semicarbazone can influence its chelating behavior and the stability of its metal complexes.
Synthesis of Pro-drugs: Designing derivatives that are metabolized in vivo to release the active this compound could improve bioavailability and reduce off-target effects.
Exploration of New Coordination Complexes with Diverse Metal Centers
This compound is a multidentate ligand capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The coordination of this ligand to a metal center can dramatically alter its physical and chemical properties, often leading to enhanced biological activity. bipublication.comijcmas.com Research has already demonstrated the synthesis and characterization of complexes with transition metals like cobalt(II) and nickel(II). bipublication.comscholarscentral.comsemanticscholar.org
Future investigations are expected to explore:
Complexes with Biologically Relevant Metals: The synthesis and study of complexes with metals such as zinc, copper, and iron could lead to new therapeutic agents with specific biological targets.
Lanthanide and Actinide Complexes: The unique photophysical and magnetic properties of lanthanide and actinide complexes could be harnessed for applications in bioimaging and materials science.
Mixed-Ligand Complexes: The incorporation of secondary ligands into the coordination sphere of the metal can create complexes with novel geometries and reactivities. nih.gov
| Metal Ion | Coordination Geometry | Potential Applications |
|---|---|---|
| Co(II) | Tetrahedral/Octahedral | Antimicrobial, Antioxidant |
| Ni(II) | Octahedral | Antimicrobial, Antioxidant |
| Dy(III) | Binuclear | Molecular Magnetism |
| Er(III) | Binuclear | Luminescence |
| V(V) | Mononuclear | Catalysis |
Deeper Elucidation of Biological Mechanisms of Action
While the biological activities of this compound and its metal complexes, such as antimicrobial and antioxidant properties, have been reported, the precise mechanisms of action are not fully understood. bipublication.comsemanticscholar.org Future research will need to employ a combination of biochemical and molecular biology techniques to unravel these mechanisms.
Key areas for investigation include:
Identification of Cellular Targets: Determining the specific enzymes, receptors, or signaling pathways that interact with the compound is crucial for understanding its biological effects.
Studies on Drug Resistance: Investigating whether the compound can overcome existing drug resistance mechanisms in pathogens or cancer cells is a critical area of research.
In Vivo Efficacy and Toxicology: Moving beyond in vitro studies to evaluate the compound's effectiveness and safety in animal models will be essential for its potential clinical translation.
The mode of antibacterial and antifungal action may involve the formation of a hydrogen bond through the azomethine nitrogen atom with the active centers of cell constituents, thereby interfering with normal cell processes. semanticscholar.org
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. ekb.egnih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, stability, and reactivity of this compound and its derivatives. ekb.egnih.gov
Future research directions will benefit from:
Computational Screening of Derivatives: Using computational methods to predict the properties of virtual libraries of derivatives can help prioritize synthetic efforts.
Modeling of Ligand-Receptor Interactions: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of the compound with its biological targets.
Correlation of Theoretical and Experimental Data: A close feedback loop between computational predictions and experimental validation will accelerate the discovery and development of new compounds.
Development of Multifunctional Materials and Catalysts
The ability of this compound to form stable metal complexes opens up possibilities for the development of new materials with unique properties. nih.gov Transition metal Schiff base complexes are considered suitable candidates for creating highly efficient catalysts. ijcmas.com
Potential areas for future research include:
Catalytic Applications: The metal complexes of this compound could be explored as catalysts for a variety of organic transformations.
Sensor Development: The changes in the optical or electrochemical properties of the compound upon binding to specific analytes could be exploited for the development of chemical sensors.
Nanomaterials: The use of these complexes as precursors for the synthesis of metal or metal oxide nanoparticles could lead to materials with novel electronic and catalytic properties.
Q & A
Q. Can this compound derivatives serve as materials for organic semiconductors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
